8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is an intricate organic compound known for its significance in the fields of medicinal chemistry and pharmacology. This compound is noted for its potential therapeutic applications, playing a crucial role in advancing the understanding of drug design and function.
Preparation Methods
Preparation of this compound involves sophisticated synthetic routes, typically requiring multiple steps:
Synthetic Routes
The synthesis may include cyclization and condensation reactions to form the imidazo[2,1-f]purine core. Reaction conditions often involve controlled temperature and pH to optimize yield and purity.
Industrial Production
Industrial production methods would scale these laboratory techniques, focusing on cost-efficiency and high-throughput processes. Catalysts and automated systems might be employed to streamline production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, such as:
Oxidation
Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing groups.
Reduction
Reducing agents like lithium aluminium hydride can reduce specific functional groups.
Substitution
Both nucleophilic and electrophilic substitution reactions are possible, often using catalysts to enhance reaction rates. The major products of these reactions depend on the specific functional groups targeted and the conditions used.
Scientific Research Applications
8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is applied in various research areas:
Chemistry
Its unique structure makes it a subject of study for chemical reactivity and interaction with other molecules.
Biology
Investigated for its potential effects on biological systems, including enzyme interaction and receptor binding.
Medicine
Explored for its therapeutic potential, including its efficacy and safety profiles in treating specific diseases.
Industry
Used as an intermediate in the synthesis of other complex molecules, contributing to advancements in material science.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies often employ molecular docking and biochemical assays to understand these mechanisms.
Comparison with Similar Compounds
Compared to other similar compounds, 8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits unique structural features and reactivity. Similar compounds include:
Imidazo[2,1-f]purine derivatives
Known for their diverse pharmacological activities.
Phenyl-substituted purines
Studied for their potential therapeutic applications. The compound's uniqueness lies in its specific structural motifs, contributing to distinct chemical and biological properties.
Hopefully, that covers everything! Intriguing, isn't it?
Properties
IUPAC Name |
6-(2,5-dimethylphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-16-10-11-17(2)19(14-16)30-20(18-8-6-5-7-9-18)15-29-21-22(26-24(29)30)27(3)25(32)28(23(21)31)12-13-33-4/h5-11,14-15H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCCYIUOGGMIAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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